tert-Butyl (2-methoxypyridin-4-yl)carbamate chemical properties
tert-Butyl (2-methoxypyridin-4-yl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-butyl (2-methoxypyridin-4-yl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, owing to its unique arrangement of a protected amine and a methoxy-substituted pyridine ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making it a versatile building block in multi-step syntheses.
Chemical Properties
A summary of the known chemical and physical properties of tert-butyl (2-methoxypyridin-4-yl)carbamate is presented in the table below. It is important to note that while some data are available from commercial suppliers, comprehensive experimental characterization in peer-reviewed literature is limited.
| Property | Value | Source |
| CAS Number | 849353-31-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 224.26 g/mol | [1][2] |
| Boiling Point | 275.3 °C at 760 mmHg | Commercial Supplier Data |
| Flash Point | 120.3 °C | Commercial Supplier Data |
Note: Solubility and melting point data are not consistently reported in available literature. Empirical determination is recommended for specific applications.
Synthesis
The synthesis of tert-butyl (2-methoxypyridin-4-yl)carbamate typically involves two key steps: the synthesis of the precursor 4-amino-2-methoxypyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis of 4-Amino-2-methoxypyridine
A common route to 4-amino-2-methoxypyridine involves the nucleophilic substitution of a leaving group at the 2-position of a 4-aminopyridine derivative with a methoxide source.
Experimental Protocol:
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Reaction Setup: 4-amino-2-chloropyridine is dissolved in tetrahydrofuran (THF).
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Methoxide Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.
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Heating: The mixture is heated under reflux in a sealed tube.
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Work-up: After the reaction is complete, the mixture is cooled and poured into a saturated aqueous solution of sodium bicarbonate.
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Extraction: The product is extracted with an organic solvent such as ethyl acetate.
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Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield 4-amino-2-methoxypyridine.
N-tert-Butoxycarbonylation of 4-Amino-2-methoxypyridine
The protection of the amino group of 4-amino-2-methoxypyridine is achieved using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
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Reaction Setup: 4-amino-2-methoxypyridine is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).
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Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. A base, such as triethylamine or 4-dimethylaminopyridine (DMAP), may be used as a catalyst.
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Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is concentrated, and the residue is purified, often by column chromatography on silica gel, to afford tert-butyl (2-methoxypyridin-4-yl)carbamate.
The following diagram illustrates the general workflow for the synthesis of tert-butyl (2-methoxypyridin-4-yl)carbamate.
Spectral Data
Detailed spectral data for tert-butyl (2-methoxypyridin-4-yl)carbamate is not widely available in the public domain. However, based on the structure, the following characteristic peaks can be anticipated. Researchers should perform their own spectral analysis for confirmation.
¹H NMR Spectroscopy
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will influence the multiplicity and coupling constants of these signals.
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Methoxy Group: A singlet for the methoxy protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
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tert-Butyl Group: A singlet integrating to nine protons for the tert-butyl group (-C(CH₃)₃) will be present, typically around δ 1.5 ppm.
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NH Proton: A broad singlet for the carbamate proton (-NH-) is also expected, the chemical shift of which can be variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy
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Pyridine Carbons: Signals for the carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-165 ppm).
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Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm.
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tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will be observed further upfield, typically around δ 28 ppm.
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Methoxy Carbon: The carbon of the methoxy group will likely be in the range of δ 50-60 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the carbamate is expected in the region of 3200-3400 cm⁻¹.
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C=O Stretch: A strong absorption band for the carbonyl group of the carbamate will be present, typically around 1700-1730 cm⁻¹.
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C-O Stretch: Bands corresponding to the C-O stretching of the carbamate and the methoxy group are expected in the fingerprint region.
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C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.26 g/mol ).
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Fragmentation Pattern: Common fragmentation patterns would include the loss of the tert-butyl group (a peak at M-57) and other fragments resulting from the cleavage of the carbamate and pyridine moieties.
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activity of tert-butyl (2-methoxypyridin-4-yl)carbamate itself. However, the structural motif of a substituted aminopyridine is prevalent in many biologically active molecules and approved drugs. The carbamate functional group is a key structural element in numerous therapeutic agents, where it can participate in drug-target interactions or act as a prodrug moiety.[3]
The following diagram illustrates a logical relationship for the potential application of this compound in drug discovery.
Conclusion
tert-Butyl (2-methoxypyridin-4-yl)carbamate is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. While detailed experimental data in the public domain is sparse, this guide provides an overview of its known properties and a general approach to its synthesis and characterization. Further research and publication of detailed experimental findings would be highly beneficial to the scientific community.
